![molecular formula C15H18N4O2 B5808845 1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5808845.png)
1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide
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Overview
Description
1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide, also known as CP-724714, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was originally developed as a potential anti-cancer drug due to its ability to inhibit the growth and proliferation of cancer cells. However, CP-724714 has also been studied for its potential use in other areas of scientific research.
Mechanism of Action
1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide works by inhibiting the activity of the EGFR tyrosine kinase, which is a key signaling pathway involved in the growth and proliferation of cancer cells. By inhibiting this pathway, 1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in certain disease models. 1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has also been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide for lab experiments is its ability to selectively target the EGFR tyrosine kinase pathway. This allows researchers to study the effects of inhibiting this pathway in various disease models. However, 1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide also has some limitations, such as its relatively low potency compared to other EGFR inhibitors and its potential for off-target effects.
Future Directions
There are a number of potential future directions for research on 1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide. Another area of interest is the study of 1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, 1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide may have potential for use in the treatment of neurological disorders and other diseases beyond cancer.
Synthesis Methods
1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The exact method of synthesis is beyond the scope of this paper, but it typically involves the use of organic solvents and reagents under controlled conditions.
Scientific Research Applications
1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. 1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide has also been studied for its potential use in other areas of scientific research, such as the treatment of inflammatory diseases and neurological disorders.
properties
IUPAC Name |
1-[2-(2-cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c16-9-12-3-1-2-4-13(12)18-14(20)10-19-7-5-11(6-8-19)15(17)21/h1-4,11H,5-8,10H2,(H2,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKDKAVOOVZHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide |
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